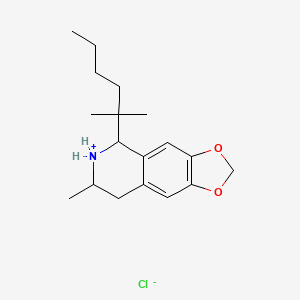![molecular formula C6H12N4O B13735972 1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol CAS No. 359842-08-3](/img/structure/B13735972.png)
1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetraazatricyclo[331It is commonly used in various industrial and medical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol can be synthesized through the reaction of formaldehyde and ammonia. The reaction typically occurs under acidic conditions, leading to the formation of the compound through a series of condensation reactions .
Industrial Production Methods
In industrial settings, the production of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol involves the use of large-scale reactors where formaldehyde and ammonia are reacted under controlled conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler amine compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized products, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for certain biological samples.
Medicine: Utilized in the treatment of urinary tract infections and as an antiseptic agent.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol involves its ability to form stable complexes with various metal ions and its role as a cross-linking agent. The compound interacts with molecular targets such as enzymes and metal ions, leading to the stabilization of certain chemical structures and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Hexamine: Another name for methenamine, used interchangeably in various contexts.
Urotropine: Yet another synonym for methenamine, highlighting its use in medical applications.
Uniqueness
1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decan-2-ol is unique due to its cage-like structure, which imparts stability and reactivity in various chemical environments. Its ability to form stable complexes with metal ions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
CAS No. |
359842-08-3 |
|---|---|
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-ol |
InChI |
InChI=1S/C6H12N4O/c11-6-9-2-7-1-8(4-9)5-10(6)3-7/h6,11H,1-5H2 |
InChI Key |
LGFSKVDEPRIHEV-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)








